![molecular formula C20H14ClF3N2O2 B2597680 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-10-1](/img/structure/B2597680.png)
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C20H14ClF3N2O2 . It has a molecular weight of 406.786 Da and a monoisotopic mass of 406.069580 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a trifluoromethyl group (-CF3), which is known for its unique physicochemical properties .
Scientific Research Applications
Chemical Synthesis and Methodologies
- Novel Synthesis Approaches : Research has been conducted on the imination of N-methylpyridinium salts using liquid ammonia and potassium permanganate, leading to new synthesis methodologies for compounds with potential biological activity (Buurman & Plas, 1986). Such methodologies could be applied to the synthesis of the specified compound for research purposes.
- Derivatives with Calcium-Channel Antagonist Activity : The synthesis of 1,4-dihydropyridine derivatives, which sometimes display calcium modulatory properties, illustrates the potential for the specified compound to be used in the development of new pharmaceutical agents (Linden et al., 2011).
- Atropisomers in Drug Discovery : Atropisomerism in N-benzylcarboxamide derivatives highlights the importance of stereochemistry in drug discovery, which could be relevant for the research and development of the specified compound (Ishichi, Ikeura, & Natsugari, 2004).
Potential Applications in Drug Discovery
- Antagonistic Activity : Research into N-benzylcarboxamide derivatives for their NK1 (substance P) antagonist activity suggests a pathway for investigating the specified compound in similar contexts (Natsugari et al., 1995).
- Antioxidant Activity : The synthesis and screening of novel compounds for antioxidant activity highlight the potential for the specified compound to be used in studies focused on oxidative stress and related diseases (Tumosienė et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields. Given the unique properties of the trifluoromethyl group and the pyridine moiety, it is expected that many novel applications of this compound will be discovered in the future .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets through various mechanisms . For instance, some compounds bind to their targets and inhibit their function, while others may enhance the function of their targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect a broad range of biochemical pathways . These compounds can influence the function of various enzymes, receptors, and other proteins, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Properties
IUPAC Name |
5-chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-10-14(18(27)25-16-7-2-1-3-8-16)12-26(19(17)28)11-13-5-4-6-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRMPEICRJGBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)
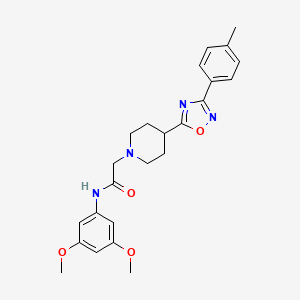
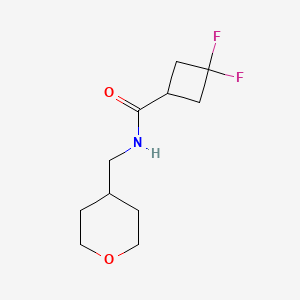
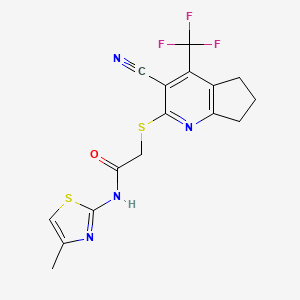
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2597606.png)


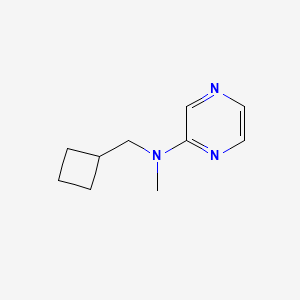
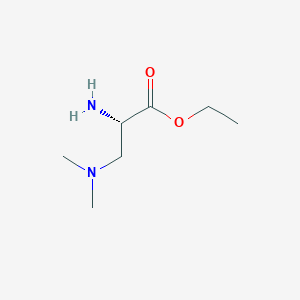
![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)
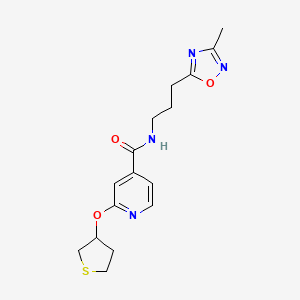
![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)

